Cas no 1211579-05-3 (5-Amino-2-nitro-3-(trifluoromethyl)pyridine)

5-Amino-2-nitro-3-(trifluoromethyl)pyridine 化学的及び物理的性質
名前と識別子
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- 6-nitro-5-(trifluoromethyl)pyridin-3-amine
- 5-Amino-2-nitro-3-(trifluoromethyl)pyridine
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- インチ: 1S/C6H4F3N3O2/c7-6(8,9)4-1-3(10)2-11-5(4)12(13)14/h1-2H,10H2
- InChIKey: FCAJGZHESRMNKQ-UHFFFAOYSA-N
- ほほえんだ: FC(C1C([N+](=O)[O-])=NC=C(C=1)N)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 14
- 回転可能化学結合数: 0
- 複雑さ: 227
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 84.7
5-Amino-2-nitro-3-(trifluoromethyl)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029014654-250mg |
5-Amino-2-nitro-3-(trifluoromethyl)pyridine |
1211579-05-3 | 95% | 250mg |
$1038.80 | 2023-09-04 | |
Alichem | A029014654-1g |
5-Amino-2-nitro-3-(trifluoromethyl)pyridine |
1211579-05-3 | 95% | 1g |
$3039.75 | 2023-09-04 |
5-Amino-2-nitro-3-(trifluoromethyl)pyridine 関連文献
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Christopher R. Clough,Peter Müller,Christopher C. Cummins Dalton Trans., 2008, 4458-4463
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
5-Amino-2-nitro-3-(trifluoromethyl)pyridineに関する追加情報
Recent Advances in the Study of 5-Amino-2-nitro-3-(trifluoromethyl)pyridine (CAS: 1211579-05-3)
The compound 5-Amino-2-nitro-3-(trifluoromethyl)pyridine (CAS: 1211579-05-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its nitro and trifluoromethyl functional groups, exhibits unique chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential applications in drug discovery, particularly in the development of novel therapeutic agents targeting infectious diseases and cancer.
One of the key areas of research involving 5-Amino-2-nitro-3-(trifluoromethyl)pyridine is its role as a building block in the synthesis of pyridine-based inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the design of kinase inhibitors, which are crucial for targeting signaling pathways involved in cancer progression. The study highlighted the compound's ability to enhance binding affinity and selectivity when incorporated into inhibitor scaffolds, owing to its electron-withdrawing nitro and trifluoromethyl groups.
Another notable application of this compound is in the development of antimicrobial agents. Researchers have leveraged its structural features to synthesize derivatives with potent activity against drug-resistant bacterial strains. A recent preprint on bioRxiv reported the synthesis and evaluation of a series of 5-Amino-2-nitro-3-(trifluoromethyl)pyridine derivatives, showing promising results against Staphylococcus aureus and Escherichia coli. The study emphasized the importance of the nitro group in mediating interactions with bacterial enzymes, thereby disrupting essential metabolic pathways.
In addition to its pharmacological applications, 5-Amino-2-nitro-3-(trifluoromethyl)pyridine has also been investigated for its potential in material science. A 2022 study in ACS Applied Materials & Interfaces explored its use as a precursor for the synthesis of fluorescent dyes and sensors. The compound's ability to undergo facile functionalization makes it an attractive candidate for designing materials with tunable optical properties, which could be applied in bioimaging and diagnostic devices.
Despite these advancements, challenges remain in the large-scale synthesis and optimization of 5-Amino-2-nitro-3-(trifluoromethyl)pyridine derivatives. Recent efforts have focused on improving synthetic methodologies to enhance yield and purity. For instance, a 2023 patent application disclosed a novel catalytic process for the efficient production of this compound, addressing previous limitations related to scalability and cost-effectiveness.
In conclusion, 5-Amino-2-nitro-3-(trifluoromethyl)pyridine (CAS: 1211579-05-3) represents a versatile and promising scaffold in chemical biology and pharmaceutical research. Its applications span from drug discovery to material science, underscoring its broad utility. Ongoing research aims to further elucidate its mechanistic insights and expand its therapeutic potential, paving the way for innovative solutions to pressing medical and scientific challenges.
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